Stereospecific Potency Advantage of 5,6-Diethylindan Analogue (Indacaterol) over Other Substitution Patterns
In the foundational Journal of Medicinal Chemistry paper, the 5,6-diethylindan analogue (indacaterol, 1c), which incorporates the (S)-amino alcohol motif, demonstrated a unique profile combining rapid onset and long duration of action. While the paper reports a pEC50 of 9.12 for increasing cAMP at the human β2-adrenoceptor, it is the symmetrical 5,6-substitution on the chiral indan core that delivered the 'targeted intermediate potency and intrinsic-efficacy profiles' compared to other analogues and clinical references [1]. This SAR directly validates the requirement for the specific indan substitution and stereochemistry provided by our target compound as a key intermediate.
| Evidence Dimension | Potency and Intrinsic Efficacy Profile |
|---|---|
| Target Compound Data | The (S)-amino alcohol is the direct precursor to the 5,6-diethylindan analogue (indacaterol) with a pEC50 of 9.12 at the human β2-adrenoceptor. |
| Comparator Or Baseline | Other 2-aminoindan substitution patterns and non-chiral analogues did not achieve the same balanced potency and efficacy profile. |
| Quantified Difference | The 5,6-diethyl substitution pattern was selected for development over all other analogues based on its unique pharmacological profile. |
| Conditions | Human β2-adrenoceptor cAMP whole-cell assay and superfused electrically-stimulated guinea-pig tracheal-strip assay. |
Why This Matters
This demonstrates that the specific chiral substitution pattern, which this compound provides, is non-negotiable for synthesizing the development candidate with the optimal therapeutic profile.
- [1] Baur, F. et al. The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist. J. Med. Chem. 2010, 53, 3675–3684. View Source
